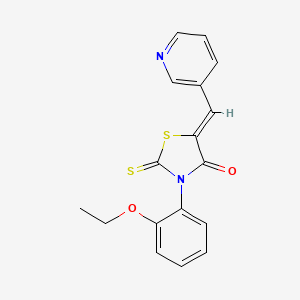
(Z)-3-(2-ethoxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(2-ethoxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the thiazolidinone family, which is known for its diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2-ethoxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one typically involves the condensation of 2-ethoxybenzaldehyde with pyridine-3-carbaldehyde and thiosemicarbazide under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid to facilitate the formation of the thiazolidinone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-3-(2-ethoxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-3-(2-ethoxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in preliminary studies for its potential antimicrobial, antifungal, and anticancer activities. Researchers are investigating its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, the compound is being explored for its potential as a lead compound in drug discovery. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.
Industry
Industrially, this compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications in material science are being actively researched.
Mecanismo De Acción
The mechanism of action of (Z)-3-(2-ethoxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one involves its interaction with various molecular targets, including enzymes and receptors. The compound’s thiazolidinone ring is believed to play a crucial role in its biological activity by facilitating binding to these targets and modulating their function. Pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidinones: Other thiazolidinone derivatives with similar structures and biological activities.
Benzothiazoles: Compounds with a benzothiazole ring that exhibit similar antimicrobial and anticancer properties.
Pyridine Derivatives: Compounds containing pyridine rings that are used in various chemical and biological applications.
Uniqueness
(Z)-3-(2-ethoxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is unique due to its combination of an ethoxyphenyl group, a pyridinylmethylene group, and a thioxothiazolidinone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.
Propiedades
IUPAC Name |
(5Z)-3-(2-ethoxyphenyl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S2/c1-2-21-14-8-4-3-7-13(14)19-16(20)15(23-17(19)22)10-12-6-5-9-18-11-12/h3-11H,2H2,1H3/b15-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKQHPQACFNGAL-GDNBJRDFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=O)C(=CC3=CN=CC=C3)SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1N2C(=O)/C(=C/C3=CN=CC=C3)/SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-[({[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2370391.png)

![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2370397.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-bromobenzamide](/img/structure/B2370400.png)

![4-Amino-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2370402.png)




